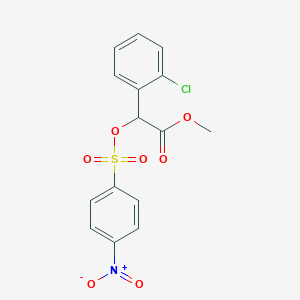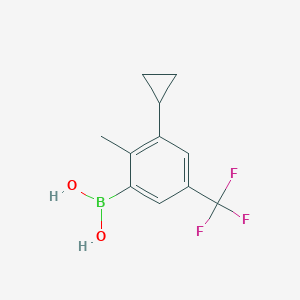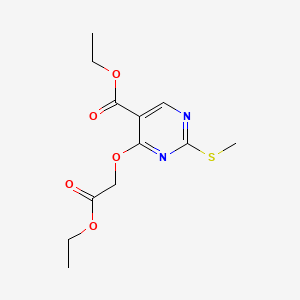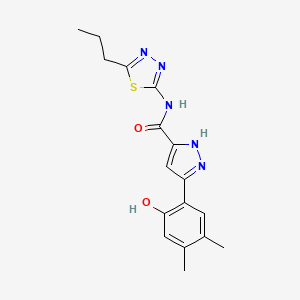
(S)-Methyl 2-(2-chlorophenyl)-2-(((4-nitrophenyl)sulfonyl)oxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Methyl 2-(2-chlorophenyl)-2-(((4-nitrophenyl)sulfonyl)oxy)acetate is a chiral ester compound that features a chlorophenyl group and a nitrophenylsulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-(2-chlorophenyl)-2-(((4-nitrophenyl)sulfonyl)oxy)acetate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursor, such as (S)-2-chlorophenylacetic acid.
Esterification: The chiral precursor is esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to form (S)-Methyl 2-(2-chlorophenyl)acetate.
Sulfonylation: The ester is then reacted with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Methyl 2-(2-chlorophenyl)-2-(((4-nitrophenyl)sulfonyl)oxy)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Triethylamine, dimethylformamide (DMF), and nucleophiles like amines or thiols.
Reduction: Hydrogen gas, palladium on carbon (Pd/C), and ethanol.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.
Major Products Formed
Nucleophilic Substitution: Substituted sulfonamides or sulfonates.
Reduction: (S)-Methyl 2-(2-chlorophenyl)-2-(((4-aminophenyl)sulfonyl)oxy)acetate.
Hydrolysis: (S)-2-(2-chlorophenyl)-2-(((4-nitrophenyl)sulfonyl)oxy)acetic acid.
Aplicaciones Científicas De Investigación
(S)-Methyl 2-(2-chlorophenyl)-2-(((4-nitrophenyl)sulfonyl)oxy)acetate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Materials Science: Utilized in the preparation of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of (S)-Methyl 2-(2-chlorophenyl)-2-(((4-nitrophenyl)sulfonyl)oxy)acetate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitrophenylsulfonyl group can influence its reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
®-Methyl 2-(2-chlorophenyl)-2-(((4-nitrophenyl)sulfonyl)oxy)acetate: The enantiomer of the compound with similar properties but different chiral configuration.
Methyl 2-(2-chlorophenyl)-2-(((4-methylphenyl)sulfonyl)oxy)acetate: Similar structure but with a methyl group instead of a nitro group on the phenyl ring.
Uniqueness
(S)-Methyl 2-(2-chlorophenyl)-2-(((4-nitrophenyl)sulfonyl)oxy)acetate is unique due to its specific chiral configuration and the presence of both chlorophenyl and nitrophenylsulfonyl groups
Propiedades
Fórmula molecular |
C15H12ClNO7S |
|---|---|
Peso molecular |
385.8 g/mol |
Nombre IUPAC |
methyl 2-(2-chlorophenyl)-2-(4-nitrophenyl)sulfonyloxyacetate |
InChI |
InChI=1S/C15H12ClNO7S/c1-23-15(18)14(12-4-2-3-5-13(12)16)24-25(21,22)11-8-6-10(7-9-11)17(19)20/h2-9,14H,1H3 |
Clave InChI |
BPBBJZNRUKPSDJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C1=CC=CC=C1Cl)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-ethyl-1,3-dimethyl-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14091863.png)

![2-Methyl-3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-one](/img/structure/B14091872.png)

![N'-[(Z)-(4-bromophenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B14091888.png)
![7-Methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091897.png)
![2-(2-Chlorobenzyl)-1-(3-hydroxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091901.png)

![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(2-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091926.png)

![(6aR,8R,10aR)-6a,7,8,9,10,10a-Hexahydro-6,6-dimethyl-9-methylene-3-pentyl-6H-dibenzo[b,d]pyran-1,8-diol](/img/structure/B14091933.png)
![N-(3,4-dimethoxybenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B14091966.png)
![N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14091967.png)
